6-Bromo-5-iodopyrazin-2-amine
Description
6-Bromo-5-iodopyrazin-2-amine (CAS: 1806995-70-9) is a halogenated heterocyclic compound featuring a pyrazine backbone substituted with bromine (Br) at position 6, iodine (I) at position 5, and an amine (-NH₂) group at position 2. Its molecular formula is C₅H₄BrIN₂, with a molecular weight of 298.91 g/mol .
This compound is of interest in medicinal chemistry and materials science, particularly in Suzuki-Miyaura cross-coupling reactions, where the iodine substituent can act as a reactive site for further functionalization .
Properties
Molecular Formula |
C4H3BrIN3 |
|---|---|
Molecular Weight |
299.90 g/mol |
IUPAC Name |
6-bromo-5-iodopyrazin-2-amine |
InChI |
InChI=1S/C4H3BrIN3/c5-3-4(6)8-1-2(7)9-3/h1H,(H2,7,9) |
InChI Key |
VUCSNWXIZRLFRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C(=N1)I)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-iodopyrazin-2-amine typically involves halogenation reactions. One common method is the sequential halogenation of pyrazin-2-amine. The process begins with the bromination of pyrazin-2-amine to form 6-bromopyrazin-2-amine, followed by iodination to yield the final product. The reaction conditions often involve the use of bromine and iodine reagents in the presence of suitable catalysts and solvents.
Industrial Production Methods
Industrial production of 6-Bromo-5-iodopyrazin-2-amine may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-iodopyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol-substituted pyrazines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Bromo-5-iodopyrazin-2-amine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 6-Bromo-5-iodopyrazin-2-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of bromine and iodine atoms can enhance the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Pyrazinamines
5-Bromo-6-chloropyrazin-2-amine (CAS: N/A)
- Molecular Formula : C₄H₃BrClN₃
- Molecular Weight : 208.44 g/mol
- Substituents : Br (position 5), Cl (position 6), NH₂ (position 2).
- Applications: Used as a precursor in synthesizing antitrypanosomal agents. The chlorine atom enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions .
- Key Difference : Replacement of iodine with chlorine reduces steric bulk and alters reactivity, making it less suited for heavy-metal-catalyzed couplings compared to the iodinated analog .
5-Bromo-6-chloro-3-iodopyridin-2-amine (CAS: 1207625-23-7)
- Molecular Formula : C₅H₃BrClIN₂
- Molecular Weight : 313.35 g/mol
- Substituents : Br (position 5), Cl (position 6), I (position 3), NH₂ (position 2).
- Key Difference: The pyridine core (vs.
Halogenated Pyridinamines
6-Bromo-5-iodopyridin-2-amine (CAS: 1806995-70-9)
- Molecular Formula : C₅H₄BrIN₂
- Molecular Weight : 298.91 g/mol
- Substituents : Br (position 6), I (position 5), NH₂ (position 2).
- Applications : The iodine atom enables radioisotope labeling (e.g., ¹²⁵I) for tracer studies in drug development .
5-Bromo-6-fluoropyridin-2-amine (CAS: 944401-65-4)
- Molecular Formula : C₅H₄BrFN₂
- Molecular Weight : 191.00 g/mol
- Substituents : Br (position 5), F (position 6), NH₂ (position 2).
- Key Difference : Fluorine’s high electronegativity increases the compound’s stability against hydrolysis but reduces its reactivity in cross-coupling reactions compared to iodine-substituted analogs .
5-Bromo-6-chloropyridin-2-amine (CAS: 358672-65-8)
Methyl-Substituted Analogs
5-Amino-2-bromo-6-picoline (CAS: N/A)
Comparative Analysis Table
| Compound Name | Core Structure | Substituents (Positions) | Molecular Weight (g/mol) | Key Reactivity/Applications |
|---|---|---|---|---|
| 6-Bromo-5-iodopyrazin-2-amine | Pyrazine | Br (6), I (5), NH₂ (2) | 298.91 | Cross-coupling, radioisotope labeling |
| 5-Bromo-6-chloropyrazin-2-amine | Pyrazine | Br (5), Cl (6), NH₂ (2) | 208.44 | Antitrypanosomal agent synthesis |
| 6-Bromo-5-iodopyridin-2-amine | Pyridine | Br (6), I (5), NH₂ (2) | 298.91 | Similar to pyrazine analog but less rigid |
| 5-Bromo-6-fluoropyridin-2-amine | Pyridine | Br (5), F (6), NH₂ (2) | 191.00 | Stable intermediates for fluorinated APIs |
| 5-Amino-2-bromo-6-picoline | Pyridine | Br (2), NH₂ (5), CH₃ (6) | 185.04 | Lipophilic drug candidates |
Research Findings and Trends
- Reactivity : Iodine-substituted compounds (e.g., 6-Bromo-5-iodopyrazin-2-amine) exhibit superior reactivity in metal-catalyzed reactions compared to chloro or bromo analogs due to iodine’s polarizable nature and weaker C–I bond .
- Stability : Fluorinated derivatives (e.g., 5-Bromo-6-fluoropyridin-2-amine) show enhanced metabolic stability, making them attractive for pharmaceuticals .
- Synthetic Challenges : The steric bulk of iodine in pyrazines may complicate regioselective functionalization, necessitating optimized catalytic systems .
Biological Activity
6-Bromo-5-iodopyrazin-2-amine is a heterocyclic compound that has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological properties, mechanisms of action, and potential applications based on available research findings.
Chemical Structure and Properties
6-Bromo-5-iodopyrazin-2-amine is characterized by the presence of bromine and iodine substituents on a pyrazine ring. Its molecular formula is . The halogen atoms enhance its reactivity, making it a valuable building block in organic synthesis.
The biological activity of 6-Bromo-5-iodopyrazin-2-amine primarily involves its interaction with various biological targets, including enzymes and receptors. The presence of halogen atoms can enhance binding affinity and specificity, which is critical for its role as an enzyme inhibitor.
Enzyme Inhibition
Research indicates that 6-Bromo-5-iodopyrazin-2-amine acts as an inhibitor of cytochrome P450 enzymes, notably CYP1A2. This enzyme is crucial for drug metabolism, suggesting that the compound may influence pharmacokinetics and drug-drug interactions. Studies have shown that compounds with similar structures exhibit significant inhibitory effects on CYP1A2, which could be leveraged in drug development to optimize therapeutic regimens .
Biological Activity
The compound has been investigated for various biological activities:
- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains. The antimicrobial properties of halogenated pyrazines are well-documented, indicating potential applications in treating infections caused by resistant bacteria .
- Anticancer Potential : Preliminary studies suggest that 6-Bromo-5-iodopyrazin-2-amine may possess anticancer properties. Compounds with similar structural motifs have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells .
- Biofilm Inhibition : There is evidence that compounds related to 6-Bromo-5-iodopyrazin-2-amine can inhibit biofilm formation in pathogenic bacteria such as Pseudomonas aeruginosa and Escherichia coli. This activity is critical for enhancing the efficacy of antibiotics against biofilm-associated infections .
Case Studies and Experimental Findings
Several studies have explored the biological activity of 6-Bromo-5-iodopyrazin-2-amine:
Study 1: Cytochrome P450 Inhibition
A study conducted on the inhibitory effects of various halogenated pyrazines revealed that 6-Bromo-5-iodopyrazin-2-amine significantly inhibited CYP1A2 activity in vitro. This inhibition could lead to altered metabolism of co-administered drugs, necessitating further investigation into its pharmacological implications .
Study 2: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial properties of halogenated compounds, 6-Bromo-5-iodopyrazin-2-amine was found to inhibit the growth of several bacterial strains at low concentrations. The minimum inhibitory concentration (MIC) values indicated effective antimicrobial action comparable to standard antibiotics .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
